molecular formula C20H15ClN2OS B4810794 3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide

3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide

Cat. No.: B4810794
M. Wt: 366.9 g/mol
InChI Key: UPDDOGVGXKTWSW-UHFFFAOYSA-N
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Description

3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is a complex organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with potassium thiocyanate in the presence of acetone. This reaction forms an intermediate isothiocyanate, which then reacts with 1,2-dihydroacenaphthylene-5-amine to yield the final product . The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity.

Chemical Reactions Analysis

3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antibacterial and antifungal agent .

Comparison with Similar Compounds

3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide is unique compared to other thiourea derivatives due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

3-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c21-15-5-1-4-14(11-15)19(24)23-20(25)22-17-10-9-13-8-7-12-3-2-6-16(17)18(12)13/h1-6,9-11H,7-8H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDDOGVGXKTWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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